![molecular formula C12H19NOS B1377292 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol CAS No. 1375951-60-2](/img/structure/B1377292.png)
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol
Overview
Description
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol, abbreviated as ATE, is a novel compound that has been the subject of much scientific research in recent years. ATE belongs to the class of compounds known as heterocyclic compounds, which are characterized by the presence of one or more rings of atoms that contain at least one element other than carbon. ATE has been studied for its potential use in a variety of applications, including drug development, materials science, and biochemistry. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ATE are discussed in
Scientific Research Applications
Structural Analysis and Molecular Interactions
One study presents a detailed analysis of hydrogen-bonded tetramers and three-dimensional frameworks in related compounds, highlighting the significance of O-H···O and O-H···N hydrogen bonds and their role in forming cyclic centrosymmetric structures and chain formations. This structural arrangement has comparisons with other related compounds, indicating a broader applicability in understanding molecular interactions and crystal engineering (Yépes, Palma, Cobo, & Glidewell, 2013).
Optical Properties
Another investigation into the optical properties of furanic and thiophenic ethane-1,2-diones, including related compounds, has been reported. The study focuses on their synthesis, spectral measurements, and the impact of structural modifications on electronic polarizability and hyperpolarizabilities, offering insights into their potential use in electronic and photonic devices (Lukes, Breza, Végh, Hrdlovič, & Laurinc, 2003).
Magnetic Properties
Research on azide-bridged manganese(III) chains reveals antiferromagnetic interactions and spin canting phenomena at low temperatures, bridged by related compounds. This study provides a direct magnetostructural correlation, suggesting potential applications in magnetic materials and spintronic devices (Song, Lim, Ryu, Yoon, Suh, & Hong, 2014).
Nucleophile-Induced Rearrangement
A novel chemical transformation involving nucleophile-induced rearrangement of 2H-Azirine-2-carbonyl azides into derivatives of 2-(1H-tetrazol-1-yl)acetic acid, facilitated by O- and S-nucleophiles, has been reported. This reaction mechanism, supported by DFT calculations and kinetic studies, suggests new synthetic pathways for the development of functional materials and pharmaceuticals (Efimenko, Tomashenko, Spiridonova, Novikov, & Khlebnikov, 2021).
properties
IUPAC Name |
2-(azepan-2-yl)-1-thiophen-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10-11,13-14H,1-3,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXLNLHPFKERAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(C2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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